
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound with a unique structure that includes a thiophene ring, a benzoylamino group, and a diethylaminoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of 3-thiophenecarboxylic acid, followed by the introduction of the benzoylamino group and the phenyl group. The final step involves the esterification with diethylaminoethyl alcohol and subsequent conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The benzoylamino group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-(diethylamino)ethyl ester
- 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester
Uniqueness
The uniqueness of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride lies in its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
78033-94-0 |
|---|---|
Molecular Formula |
C24H27ClN2O3S |
Molecular Weight |
459.0 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-benzamido-4-phenylthiophene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H26N2O3S.ClH/c1-3-26(4-2)15-16-29-24(28)21-20(18-11-7-5-8-12-18)17-30-23(21)25-22(27)19-13-9-6-10-14-19;/h5-14,17H,3-4,15-16H2,1-2H3,(H,25,27);1H |
InChI Key |
HPRXTHLPMUIMGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
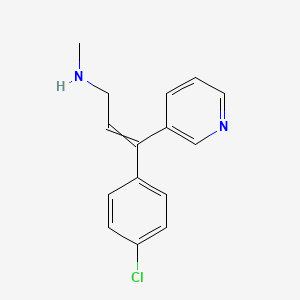
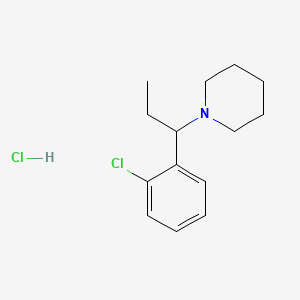

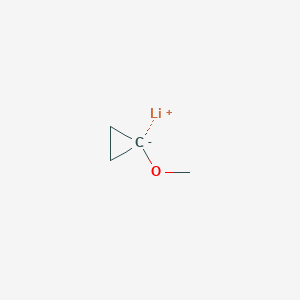
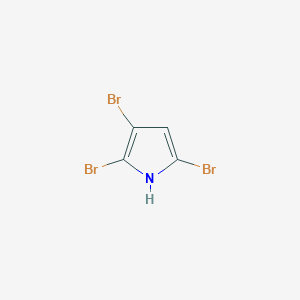
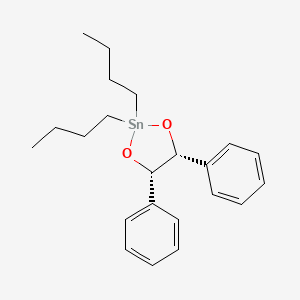

![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)



